(2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide
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Overview
Description
(2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide is a chemical compound with a morpholine ring structure substituted with two methyl groups at the 4 and 6 positions and a carbohydrazide group at the 2 position
Mechanism of Action
Target of Action
The primary targets of (2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide are N-methyl-D-aspartate (NMDA) receptors, adenosine A1 receptors, and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . These receptors play crucial roles in neurotransmission and synaptic plasticity in the central nervous system .
Mode of Action
This compound interacts with its targets in a unique way. It decreases neuronally released glutamate via retrograde stimulation of presynaptic adenosine A1 receptors . This compound also reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in long-term potentiation, G13 signaling pathway, integrin signaling pathway, platelet activation, and MAPK signaling pathway . These pathways are crucial for cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. It is administered intravenously over a 40-minute period as a solution in a 25 mM sodium phosphate 0.9% w/v saline solution . The doses range from 0.1 mg/kg to 4.0 mg/kg . The compound’s bioavailability is influenced by these ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action include an increase in molecules involved in modulating neuroplasticity . These changes are paired with rapid antidepressant effects . Molecules or complexes of high interest include glutamate, AMPA receptors (AMPAR), mTOR, BDNF/TrkB, VGF, eEF2K, p70S6K, GSK-3, IGF2, Erk, and microRNAs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antidepressant actions are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways
Biochemical Analysis
Biochemical Properties
(2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide is known to interact with various enzymes, proteins, and other biomolecules . It has been found to affect memory performance in novel object recognition tasks, suggesting that it may interact with proteins and enzymes involved in memory formation and retrieval .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are of interest. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide typically involves the reaction of (2R,6R)-4,6-dimethylmorpholine with hydrazine or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Material: (2R,6R)-4,6-Dimethylmorpholine
Reagent: Hydrazine or hydrazine derivatives
Solvent: Ethanol or methanol
Conditions: Heating to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-4-dodecyl-2,6-dimethylmorpholine: A similar compound with a longer alkyl chain at the 4 position.
(2R,6R)-Hydroxynorketamine: A metabolite of ketamine with similar structural features.
Uniqueness
(2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical and biological properties compared to other morpholine derivatives.
Properties
IUPAC Name |
(2R,6R)-4,6-dimethylmorpholine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-5-3-10(2)4-6(12-5)7(11)9-8/h5-6H,3-4,8H2,1-2H3,(H,9,11)/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQBTACSHCKBA-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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